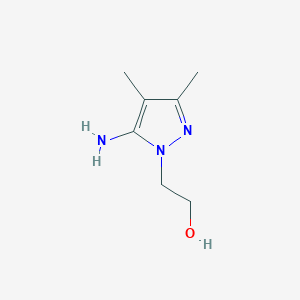

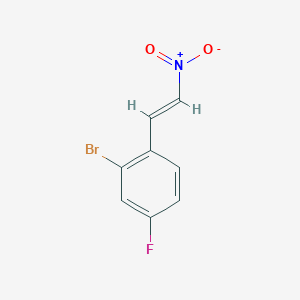

![molecular formula C11H19NO B1519682 3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-one CAS No. 1087789-17-0](/img/structure/B1519682.png)

3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-one

Übersicht

Beschreibung

3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-one is a chemical compound that is part of the family of tropane alkaloids . Tropane alkaloids are known for their wide array of interesting biological activities .

Synthesis Analysis

The synthesis of this compound and similar compounds has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis

The molecular structure of this compound is characterized by an 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and require careful control of stereochemistry . The reactions often involve the construction of an acyclic starting material, followed by a transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Structure

The synthesis and characterization of cyclic amino acid esters, including compounds structurally similar to "3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-one," have been extensively studied. For example, the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a cyclic amino acid ester through an intramolecular lactonization reaction has been reported. This process involves characterizing the compound using spectroscopic methods and crystallographic analysis, revealing a bicyclo[2.2.2]octane structure that includes a lactone moiety and a piperidine ring, with diastereomers present in a 1:1 ratio in the crystal (Moriguchi et al., 2014). A similar approach was used to synthesize the chiral version of this compound, highlighting the versatility of these synthesis methods in creating structurally complex and diverse molecules (Moriguchi et al., 2014).

Potential Applications

These compounds' potential applications range from serving as key intermediates in the synthesis of complex molecules to exhibiting interesting biological activities. For instance, the synthesis of novel 2-(8-azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-ones derived from 5-HT3 receptor antagonists has been explored for their nematicidal activity, demonstrating significant lethal rates against pinewood and root-knot nematodes (Xu et al., 2021). This highlights the potential of these compounds in agricultural applications, particularly in pest management.

Chemical Properties and Reactions

The study of the chemical properties and reactions of compounds related to "this compound" has provided insights into their reactivity and potential for creating diverse chemical architectures. For example, the reaction of singlet-excited 2,3-diazabicyclo[2.2.2]oct-2-ene and tert-butoxyl radicals with aryl-substituted benzofuranones has been investigated, offering potential pathways for optimizing the hydrogen-donor propensity of antioxidants through structural variation (Lundgren et al., 2006).

Zukünftige Richtungen

The future directions for research on 3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-one and similar compounds likely involve further exploration of their synthesis and biological activities . The development of more efficient and stereoselective synthesis methods, as well as a deeper understanding of their biological activities, could lead to new applications in medicine and other fields .

Wirkmechanismus

Target of Action

The primary target of 3-Tert-butyl-3-azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold, which is a central part of this compound, is the core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .

Mode of Action

The exact mode of action of 3-Tert-butyl-3-azabicyclo[32The compound’s structure suggests that it may interact with its targets in a manner similar to other tropane alkaloids .

Biochemical Pathways

The specific biochemical pathways affected by 3-Tert-butyl-3-azabicyclo[32Given its structural similarity to tropane alkaloids, it may influence similar biochemical pathways .

Result of Action

The molecular and cellular effects of 3-Tert-butyl-3-azabicyclo[32The compound’s structural similarity to tropane alkaloids suggests it may have similar effects .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-Tert-butyl-3-azabicyclo[32It is known that the endo stereochemistry of similar compounds is crucial for controlling the spatial arrangement of substituents in the final product .

Biochemische Analyse

Biochemical Properties

The compound interacts with several biomolecules, including enzymes and proteins. Its role in biochemical reactions is significant, affecting cellular processes and signaling pathways. The stereochemistry of this bicyclic scaffold plays a crucial role in its biological activity .

Cellular Effects

3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-one: influences cell function by modulating gene expression, cellular metabolism, and signaling pathways. It may impact various cell types, and its effects can vary depending on the context .

Molecular Mechanism

At the molecular level, this compound likely exerts its effects through binding interactions with specific biomolecules. Enzyme inhibition or activation, as well as changes in gene expression, contribute to its overall mechanism of action .

Temporal Effects in Laboratory Settings

Laboratory studies reveal insights into the stability, degradation, and long-term effects of This compound . Researchers observe how its effects evolve over time in in vitro and in vivo experiments .

Dosage Effects in Animal Models

In animal studies, varying dosages of the compound yield different outcomes. Threshold effects, toxicity, and adverse reactions at high doses are essential considerations when assessing its safety and efficacy .

Metabolic Pathways

The compound participates in specific metabolic pathways, interacting with enzymes and cofactors. Understanding its impact on metabolic flux and metabolite levels is crucial for unraveling its biological effects .

Transport and Distribution

Within cells and tissues, This compound relies on transporters and binding proteins for distribution. Localization and accumulation patterns provide insights into its cellular behavior .

Subcellular Localization

The compound’s subcellular localization affects its activity and function. Targeting signals and post-translational modifications guide it to specific compartments or organelles within cells .

Eigenschaften

IUPAC Name |

3-tert-butyl-3-azabicyclo[3.2.1]octan-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO/c1-11(2,3)12-6-8-4-5-9(7-12)10(8)13/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULYNZYHJGBWFLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CC2CCC(C1)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1087789-17-0 | |

| Record name | 3-tert-butyl-3-azabicyclo[3.2.1]octan-8-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

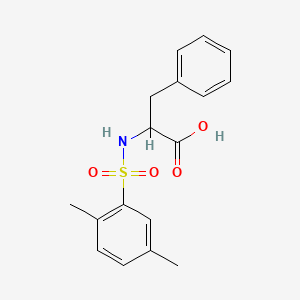

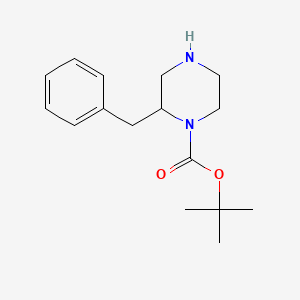

![Benzenesulfonic acid 3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-6-methyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1519600.png)

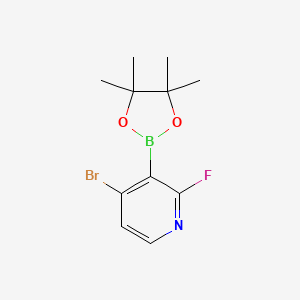

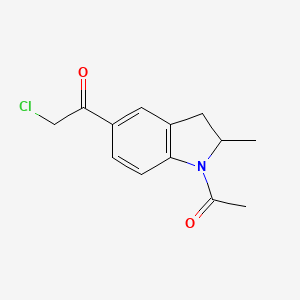

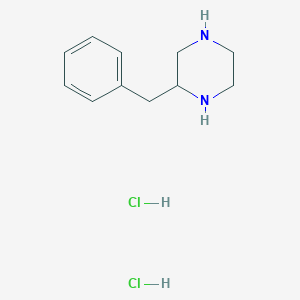

![1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}piperazine dihydrochloride](/img/structure/B1519601.png)

![3-[1-(Ethylamino)ethyl]phenol hydrobromide](/img/structure/B1519606.png)

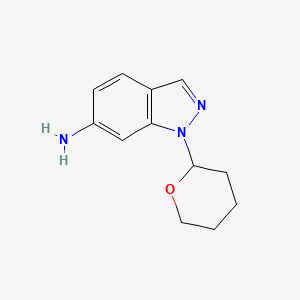

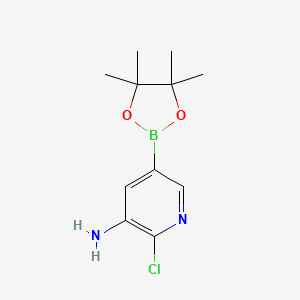

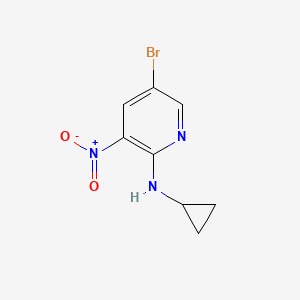

![6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1519619.png)